2,4-Pentadienoic acid
Overview
Description
Mechanism of Action
Target of Action
Penta-2,4-dienoic acid is a molecular switch that can switch between its trans and cis form . It has been studied in the context of being attached to gold nanoclusters
Mode of Action
The mode of action of Penta-2,4-dienoic acid is primarily through its ability to switch between its trans and cis forms . This switching ability is influenced by the position and conformation of the molecule, which determine its electronic structure
Biochemical Pathways
Penta-2,4-dienoic acid has been mentioned in the context of the biodegradation of polychlorinated biphenyls (PCBs). In this process, PCBs-degrading bacteria attack the 2, 3-carbon bond by biphenyl-2, 3-dioxygenase to open the ring of PCBs and generate chlorobenzoic acid (CBA) and 2-hydroxy-penta-2,4-dienoic acid . .
Result of Action
Its ability to switch between trans and cis forms suggests that it may have significant effects at the molecular level .
Action Environment
The action of Penta-2,4-dienoic acid is influenced by its environment. For instance, it has been studied in the context of being attached to gold nanoclusters . The size of the gold clusters to which it is attached can influence its spectroscopic properties . .
Biochemical Analysis
Biochemical Properties
Penta-2,4-dienoic acid plays a significant role in various biochemical reactions. It acts as a Bronsted acid, capable of donating a proton to an acceptor. This compound interacts with several enzymes and proteins, influencing their activity. For instance, penta-2,4-dienoic acid is known to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects . The interactions between penta-2,4-dienoic acid and these biomolecules are primarily based on its ability to disrupt the normal functioning of microbial cell membranes and enzyme systems.
Cellular Effects
Penta-2,4-dienoic acid affects various types of cells and cellular processes. In microbial cells, it disrupts cell membrane integrity, leading to cell lysis and death. This compound also influences cell signaling pathways and gene expression in microbial cells, inhibiting their growth and proliferation . In higher organisms, penta-2,4-dienoic acid can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, although its effects are generally less pronounced compared to its antimicrobial action.
Molecular Mechanism
The molecular mechanism of penta-2,4-dienoic acid involves its interaction with cell membranes and enzymes. It binds to the lipid bilayer of microbial cell membranes, increasing membrane permeability and causing leakage of cellular contents . Additionally, penta-2,4-dienoic acid inhibits key enzymes in microbial metabolic pathways, such as those involved in energy production and synthesis of essential biomolecules. These interactions lead to a disruption of normal cellular functions and ultimately result in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of penta-2,4-dienoic acid can change over time. The compound is relatively stable under standard conditions, but its antimicrobial activity can decrease over prolonged storage or exposure to light and heat . In in vitro studies, penta-2,4-dienoic acid has been shown to maintain its antimicrobial properties for extended periods, although its efficacy may diminish over time. In in vivo studies, long-term exposure to penta-2,4-dienoic acid can lead to adaptive responses in microbial populations, potentially reducing its effectiveness.
Dosage Effects in Animal Models
The effects of penta-2,4-dienoic acid vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant adverse effects. At higher doses, penta-2,4-dienoic acid can cause toxicity, leading to adverse effects such as gastrointestinal disturbances and liver damage . Threshold effects have been observed, where a certain dosage is required to achieve antimicrobial efficacy, but exceeding this threshold can result in toxicity.
Metabolic Pathways
Penta-2,4-dienoic acid is involved in several metabolic pathways. It is metabolized by enzymes such as oxidases and dehydrogenases, which convert it into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of other metabolites in the cell. For example, the metabolism of penta-2,4-dienoic acid can lead to the production of reactive oxygen species, which can further affect cellular functions.
Transport and Distribution
Within cells and tissues, penta-2,4-dienoic acid is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be transported by specific carrier proteins . The distribution of penta-2,4-dienoic acid within tissues can affect its localization and accumulation, influencing its overall activity and effectiveness.
Subcellular Localization
Penta-2,4-dienoic acid is primarily localized in the cell membrane and cytoplasm. Its activity is influenced by its subcellular localization, as it interacts with membrane lipids and cytoplasmic enzymes . Post-translational modifications and targeting signals can direct penta-2,4-dienoic acid to specific cellular compartments, affecting its function and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Pentadienoic acid can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with n-butyllithium in the presence of tetramethylethylenediamine (TMEDA), followed by sequential treatment with benzophenone and ethyl chloroformate . Another method includes the stereoselective one-pot synthesis of multi-substituted 2,4-dienamides from ketene dithioacetal and aromatic ketones in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production methods for penta-2,4-dienoic acid are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Pentadienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The double bonds in penta-2,4-dienoic acid can participate in substitution reactions, where substituents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using halogens like bromine or chlorine can occur under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,4-Pentadienoic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the preparation of chiral propargylesters and other functional materials.
Comparison with Similar Compounds
- But-1,3-diene-1-carboxylic acid
- β-Vinylacrylic acid
- α,γ-Pentadienoic acid
Comparison: 2,4-Pentadienoic acid is unique due to its specific arrangement of double bonds at positions 2 and 4. This configuration allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
626-99-3 |
---|---|
Molecular Formula |
C5H6O2 |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
(2Z)-penta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/b4-3- |
InChI Key |
SDVVLIIVFBKBMG-ARJAWSKDSA-N |
Isomeric SMILES |
C=C/C=C\C(=O)O |
SMILES |
C=CC=CC(=O)O |
Canonical SMILES |
C=CC=CC(=O)O |
626-99-3 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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